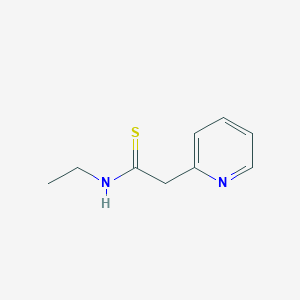

N-Ethyl(pyridin-2-yl)ethanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

918417-70-6 |

|---|---|

Molecular Formula |

C9H12N2S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

N-ethyl-2-pyridin-2-ylethanethioamide |

InChI |

InChI=1S/C9H12N2S/c1-2-10-9(12)7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,10,12) |

InChI Key |

XZASYJSCLYZUHB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)CC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights

Historical Evolution of Thioamide Synthesis Pathways

The journey of thioamide synthesis began with foundational methods that have been refined over more than a century. One of the earliest and most notable methods is the Willgerodt reaction , first described by Conrad Willgerodt in 1887. wikipedia.orgmsu.edu This reaction initially involved the conversion of aryl alkyl ketones to the corresponding terminal amides using aqueous ammonium (B1175870) polysulfide under harsh conditions. wikipedia.orgmsu.edu A significant advancement came in 1923 with the Kindler modification , which utilized elemental sulfur and a dry amine, like morpholine, to produce thioamides under somewhat milder conditions. msu.eduorganic-chemistry.org This modification broadened the scope and applicability of the reaction, making thioamides more accessible. rsc.org

Another cornerstone in thioamide synthesis is the use of phosphorus-based thionating agents. For many years, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice for converting amides, esters, and ketones into their thio-analogs. chemrxiv.org However, these reactions often required high temperatures and gave moderate yields. organic-chemistry.org The landscape of thioamide synthesis was significantly changed with the popularization of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in the 1970s. organic-chemistry.orgnumberanalytics.comwikipedia.org Lawesson's reagent proved to be a milder and more selective thionating agent compared to P₄S₁₀, allowing for the conversion of a wide range of carbonyl compounds to thiocarbonyls in higher yields and under more favorable conditions. organic-chemistry.orgnih.gov

Over the decades, the synthetic arsenal (B13267) for thioamides has expanded to include a variety of other methods, such as the reaction of nitriles with hydrogen sulfide (B99878) or other sulfur sources, and multicomponent reactions that allow for the one-pot synthesis of thioamides from simple precursors. organic-chemistry.orgmdpi.com These historical developments have laid the groundwork for the more optimized and greener synthetic routes available today.

Optimized Preparative Routes for N-Ethyl(pyridin-2-yl)ethanethioamide

One-Pot and Multi-Step Synthetic Strategies

Multi-Step Synthesis:

A plausible multi-step synthesis of this compound would likely commence with the commercially available 2-aminopyridine. The synthesis could proceed via two primary steps:

N-Ethylation of 2-aminopyridine: This would yield the precursor N-ethyl-2-aminopyridine. Standard alkylation methods using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base could be employed.

Thioacetylation of N-ethyl-2-aminopyridine: The resulting secondary amine can then be converted to the target thioamide. This can be achieved through several methods:

Reaction with a thioacylating agent: Thioacetylating agents like thioacetic acid or its derivatives could be used.

Thionation of the corresponding amide: The N-ethyl-2-aminopyridine could first be acetylated to form N-ethyl-N-(pyridin-2-yl)acetamide, which is then thionated using Lawesson's reagent or a similar thionating agent. organic-chemistry.orgnih.gov

One-Pot Synthesis:

A one-pot synthesis, which offers advantages in terms of efficiency and reduced waste, could be envisioned based on the Willgerodt-Kindler reaction . organic-chemistry.orgrsc.org A potential one-pot procedure would involve the reaction of three components:

N-ethyl-2-aminopyridine (as the amine component)

Acetaldehyde or a precursor (as the carbonyl component)

Elemental sulfur

This three-component condensation, potentially assisted by microwave irradiation to accelerate the reaction, could directly yield this compound. organic-chemistry.orgelectronicsandbooks.comorganic-chemistry.org

The following table outlines a proposed multi-step synthetic approach:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminopyridine, Ethyl iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-ethyl-2-aminopyridine |

| 2a | N-ethyl-2-aminopyridine, Acetic anhydride | - | N-Ethyl-N-(pyridin-2-yl)acetamide |

| 2b | N-Ethyl-N-(pyridin-2-yl)acetamide | Lawesson's reagent, Toluene (B28343), Reflux | This compound |

Interactive Data Table: Proposed Synthetic Strategies

Click to view proposed synthetic strategies for this compound

| Strategy | Starting Materials | Key Reagents | Potential Advantages |

| Multi-Step | 2-Aminopyridine, Ethyl Halide, Acetylating Agent | Lawesson's Reagent | Stepwise control, purification of intermediates |

| One-Pot (Kindler) | N-ethyl-2-aminopyridine, Acetaldehyde, Sulfur | - | Atom economy, reduced workup |

Role of Precursor Reactivity and Functional Group Transformations

The success of the proposed synthetic routes hinges on the reactivity of the precursors and the efficiency of the key functional group transformations.

In the multi-step approach, the N-ethylation of 2-aminopyridine is a standard nucleophilic substitution reaction. The nucleophilicity of the amino group on the pyridine (B92270) ring is crucial for this step.

The subsequent thioamidation is the key transformation. When starting from the corresponding amide, the thionation with Lawesson's reagent involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). The reactivity of amides towards Lawesson's reagent is generally good, often proceeding faster than for esters. organic-chemistry.org

For the one-pot Willgerodt-Kindler reaction , the reactivity of all three components is critical. The amine (N-ethyl-2-aminopyridine) must be sufficiently nucleophilic to react with the aldehyde and sulfur. The aldehyde acts as the electrophile, and its reactivity can be influenced by substituents. The elemental sulfur acts as the sulfur source.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. Several strategies can be applied to the proposed syntheses of this compound to make them more environmentally friendly.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Willgerodt-Kindler reaction, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. organic-chemistry.orgelectronicsandbooks.comorganic-chemistry.orgtandfonline.com This approach reduces energy consumption and the need for large volumes of solvents.

Use of Greener Solvents: Traditional solvents like toluene or xylene, often used in thionation reactions, can be replaced with more environmentally benign alternatives. For instance, polyethylene (B3416737) glycol (PEG) has been successfully used as a recyclable solvent for the Willgerodt-Kindler reaction. tandfonline.com Water-mediated thioamide synthesis has also been reported, offering a significantly greener alternative. mdpi.com

Catalyst- and Solvent-Free Conditions: Some modern variations of the Willgerodt-Kindler reaction can be performed under catalyst- and solvent-free conditions, which represents a highly desirable green chemistry approach. mdpi.comnih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of the target compound:

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Alternative Energy Sources | Microwave Irradiation | Faster reactions, higher yields, reduced energy use. organic-chemistry.orgelectronicsandbooks.comorganic-chemistry.orgtandfonline.com |

| Safer Solvents | Polyethylene Glycol (PEG), Water | Reduced toxicity, recyclability. mdpi.comtandfonline.com |

| Atom Economy | One-Pot Syntheses (e.g., Kindler) | Fewer synthetic steps, less waste. organic-chemistry.orgrsc.org |

| Elimination of Auxiliaries | Catalyst- and Solvent-Free Reactions | Simplified workup, reduced waste streams. mdpi.comnih.gov |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols. The key mechanistic pathways relevant to the synthesis of this compound are the thionation of amides with Lawesson's reagent and the Willgerodt-Kindler reaction.

Mechanism of Thionation with Lawesson's Reagent:

The thionation of an amide with Lawesson's reagent is believed to proceed through a dissociative mechanism. organic-chemistry.orgnih.gov

Dissociation of Lawesson's Reagent: In solution, Lawesson's reagent (a dimer) is in equilibrium with a more reactive monomeric dithiophosphine ylide. organic-chemistry.orgnih.gov

Cycloaddition: The dithiophosphine ylide reacts with the carbonyl group of the amide in a concerted [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.org

Cycloreversion: This intermediate then undergoes a cycloreversion, driven by the formation of a strong P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct. organic-chemistry.orgacs.org This step is analogous to the mechanism of the Wittig reaction. organic-chemistry.org

Mechanism of the Willgerodt-Kindler Reaction:

The mechanism of the Willgerodt-Kindler reaction is more complex and has been the subject of much investigation. wikipedia.orgorganic-chemistry.orgrsc.orgic.ac.uk For a reaction starting with an aldehyde, the proposed mechanism is as follows:

Enamine Formation: The aldehyde reacts with the secondary amine (N-ethyl-2-aminopyridine) to form an enamine intermediate. wikipedia.org

Sulfuration of the Enamine: The enamine, acting as a nucleophile, attacks the electrophilic elemental sulfur. wikipedia.org

Rearrangement and Thioamide Formation: A series of subsequent steps, likely involving the formation of an intermediate aziridine (B145994) and tautomerization, leads to the final thioacetamide (B46855) product. wikipedia.org

Computational studies have been employed to further probe the intricate details and energetics of these mechanistic pathways. acs.orgic.ac.ukic.ac.uk

Advanced Spectroscopic and Structural Characterization

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data are available for the NMR spectroscopic analysis of N-Ethyl(pyridin-2-yl)ethanethioamide.

Specific ¹H and ¹³C NMR chemical shift assignments for this compound have not been reported in the scientific literature. Anisotropy effects, which would be influenced by the aromatic pyridine (B92270) ring and the thioamide group, cannot be discussed without experimental data.

There are no available studies that have employed 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY to determine the chemical connectivity or stereochemistry of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Probing

Experimentally determined Infrared (IR) and Raman spectroscopic data for this compound are not available. Such spectra would be expected to show characteristic vibrational modes for the C=S (thioamide), C-N, and C-H bonds, as well as vibrations associated with the pyridine ring, but specific wavenumbers and conformational details are unknown.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data for this compound have been published. HRMS would be used to determine the exact mass and elemental composition, and to propose fragmentation pathways under mass spectrometric conditions, but this information is not currently available.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A crystal structure for this compound has not been reported in crystallographic databases. Therefore, its solid-state molecular architecture remains undetermined.

Without a determined crystal structure, information regarding the crystal packing motifs and any potential intermolecular interactions, such as hydrogen bonding involving the thioamide or pyridine nitrogen, is not available.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's preferred spatial arrangement.

In the crystalline form, the molecule is expected to adopt a specific conformation that minimizes steric hindrance and maximizes stabilizing intramolecular and intermolecular interactions. The core of the conformational analysis revolves around the rotational barriers of several key single bonds: the C-C bond of the ethyl group, the C-N bond of the thioamide group, and the C-C bond connecting the pyridine ring to the ethanethioamide moiety.

Based on studies of similar N-arylthioamides, the thioamide group (-CSNH-) is expected to be predominantly planar due to the partial double bond character of the C-N bond. nih.govresearchgate.net This planarity gives rise to possible cis and trans isomers with respect to the orientation of the ethyl group and the thiocarbonyl sulfur atom. However, in the solid state, one conformation is typically favored.

A hypothetical representation of selected bond lengths and angles for this compound, based on crystallographic data of structurally related compounds like 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, is presented in the interactive table below. researchgate.net

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Lengths (Å) | ||||

| C=S | C | S | ~1.68 | |

| C-N (thioamide) | C | N | ~1.33 | |

| N-C (ethyl) | N | C | ~1.47 | |

| C-C (ethyl) | C | C | ~1.53 | |

| C-C (bridge) | C | C | ~1.51 | |

| C-N (pyridine) | C | N | ~1.34 | |

| Bond Angles (°) | ||||

| S-C-N | S | C | N | ~125 |

| C-N-C | C | N | C | ~122 |

| N-C-C (ethyl) | N | C | C | ~110 |

| C-C-N (pyridine) | C | C | N | ~117 |

Note: The data in this table is hypothetical and serves as an illustrative example based on known values for similar molecular fragments. Actual experimental values would require a dedicated crystallographic study of this compound.

Gas-Phase Structural Elucidation via Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the vapor phase, free from the packing forces present in the crystalline state. This method provides information about the average internuclear distances and vibrational amplitudes of the molecule.

For this compound, a GED study would reveal the equilibrium conformation(s) of the isolated molecule. Unlike the solid state where a single conformation is often locked in the crystal lattice, in the gas phase, a molecule may exist as a mixture of different conformers in equilibrium. The analysis of the diffraction data, often in conjunction with high-level quantum chemical calculations, can determine the relative populations of these conformers. researchgate.netiaea.org

The primary conformational flexibility in the gas phase would arise from rotation around the single bonds, similar to the crystalline state. The key dihedral angles that would be determined include the orientation of the ethyl group relative to the thioamide plane and the torsion angle between the pyridine ring and the ethanethioamide side chain.

The electronic structure of the thioamide group, particularly the nature of the C-N bond, significantly influences the rotational barrier and the resulting conformations. iaea.org The interplay between steric repulsion between the ethyl group and the thiocarbonyl sulfur, and potential weak intramolecular interactions, would dictate the most stable conformer(s) in the gas phase.

A hypothetical data table summarizing the expected key structural parameters from a gas-phase electron diffraction study of this compound is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |

| Bond Distances (r) | |||||

| r(C=S) | C | S | ~1.67 | ||

| r(C-N) | C | N | ~1.35 | ||

| r(N-C) | N | C | ~1.46 | ||

| r(C-C) | C | C | ~1.54 | ||

| Dihedral Angles (φ) | |||||

| φ(S-C-N-C) | S | C | N | C | ~0 (syn) or ~180 (anti) |

| φ(C-N-C-C) | C | N | C | C | Variable |

| φ(C-C-C-N) | C | C | C | N | Variable |

Note: This table represents a theoretical prediction of the parameters that would be obtained from a gas-phase electron diffraction experiment. The actual values and the number of observable conformers would depend on the experimental conditions and the molecule's potential energy surface.

Theoretical and Computational Chemistry of N Ethyl Pyridin 2 Yl Ethanethioamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-Ethyl(pyridin-2-yl)ethanethioamide at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecules of this size due to its favorable balance of accuracy and computational cost. By utilizing various functionals, such as B3LYP, with appropriate basis sets like 6-311++G(d,p), the optimized molecular geometry of this compound can be determined. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, DFT calculations provide energetic information, including the total electronic energy, which can be used to assess the relative stability of different conformers. Key reactivity descriptors derived from the energies of the frontier molecular orbitals include chemical hardness, electronegativity, and the electrophilicity index.

Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.682 | N-C=S | 125.8 |

| C-N (thioamide) | 1.358 | C-N-C (ethyl) | 122.4 |

| N-C (ethyl) | 1.465 | C-C-N (pyridine) | 116.7 |

| C-C (ethyl) | 1.534 | C-N-C (pyridine) | 118.9 |

| C-N (pyridine) | 1.341 |

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical rigor. They are particularly useful for benchmarking DFT results and for calculating properties where electron correlation is critical, such as dipole moments and polarizabilities.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the sulfur and nitrogen atoms, highlighting them as potential sites for interaction with electrophiles.

Table 2: Frontier Molecular Orbital Energies and Related Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective. By simulating the movement of atoms over time, MD can explore the conformational landscape of this compound. These simulations reveal the accessible conformations of the molecule, the energetic barriers between them, and the flexibility of different molecular regions. This is particularly important for understanding how the molecule might interact with biological targets or how it behaves in different solvent environments.

Computational Spectroscopic Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra.

Similarly, the calculation of vibrational frequencies through methods like DFT can simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational characteristics.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S | 201.5 |

| Pyridine (B92270) C2 | 152.3 |

| Pyridine C6 | 148.9 |

| N-CH₂ | 45.8 |

| CH₃ | 13.2 |

Note: The chemical shifts are illustrative and represent plausible values based on the molecular structure.

Solvent Effects on Electronic Structure and Reactivity: Continuum and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, explicit solvation models are used. In this approach, a number of solvent molecules are included in the quantum mechanical calculation along with the solute. This provides a more accurate, albeit computationally intensive, picture of the local solvent environment and its impact on the electronic structure and reactivity of this compound.

Reactivity Profiles and Transformational Chemistry

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyridine (B92270) ring and the thioamide group governs the outcomes of substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.orgyoutube.com Any substitution is expected to occur at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. uoanbar.edu.iqquimicaorganica.org The (ethanethioamide)ethyl substituent is likely to have a minor influence on the regioselectivity. However, under acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring and making electrophilic substitution even more challenging. uoanbar.edu.iq A common strategy to enhance reactivity and direct substitution to the 2- and 4-positions involves the initial formation of the corresponding Pyridine-N-oxide. wikipedia.orgchemtube3d.comscripps.edu

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. uoanbar.edu.iqquimicaorganica.orgstackexchange.comquora.comyoutube.com The presence of a good leaving group at these positions would facilitate such reactions. In the absence of a leaving group, very strong nucleophiles are required. youtube.com

Reactions at the Thioamide Group: The thioamide functional group itself is highly reactive towards both electrophiles and nucleophiles. nih.govresearchgate.net

Electrophilic Attack: The sulfur atom of the thioamide is the primary site of electrophilic attack. Alkylation, for instance, would readily occur on the sulfur to form a thioimidate. wikipedia.org

Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to addition-elimination reactions, effectively resulting in the transformation of the thioamide into other functional groups. researchgate.netnih.gov Thioamides are generally more reactive towards nucleophiles than their amide counterparts. nih.gov

| Reaction Type | Expected Outcome for N-Ethyl(pyridin-2-yl)ethanethioamide | Key Factors |

| Electrophilic Aromatic Substitution | Substitution at C-3 and C-5; generally requires harsh conditions. | Electron-deficient pyridine ring. uoanbar.edu.iqquimicaorganica.org |

| Nucleophilic Aromatic Substitution | Favorable at C-2 and C-4 if a leaving group is present. | Stabilization of the intermediate by the nitrogen atom. stackexchange.comquora.com |

| Electrophilic attack on thioamide | S-alkylation, S-acylation. | Nucleophilic sulfur atom. wikipedia.org |

| Nucleophilic attack on thioamide | Addition to the thiocarbonyl carbon. | Electrophilic carbon atom. researchgate.net |

Oxidation and Reduction Pathways

This compound possesses multiple sites that can undergo oxidation and reduction.

Oxidation:

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgchemtube3d.comorgsyn.orgarkat-usa.org

Thioamide Group: The thioamide group can be oxidized to the corresponding amide. This transformation is thought to proceed through a thioamide S-oxide and a more reactive S,S-dioxide intermediate. tandfonline.comtandfonline.com The use of different oxidizing agents can lead to various products, including the direct conversion to the amide or, under certain conditions, to other heterocyclic systems. researchgate.net

Reduction:

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation, although this typically requires forcing conditions.

Thioamide Group: The thioamide group can be reduced to an amine. A variety of reducing agents can be employed for this transformation, with methods like the use of samarium(II) iodide or boryl radicals being developed for chemoselective reductions. organic-chemistry.orgresearchgate.netacs.org

| Process | Reagent/Condition | Expected Product |

| Oxidation of Pyridine-N | H₂O₂/CH₃COOH or m-CPBA | N-Ethyl(pyridin-2-yl-1-oxide)ethanethioamide |

| Oxidation of Thioamide | H₂O₂ or other oxidizing agents | N-Ethyl(pyridin-2-yl)acetamide tandfonline.comtandfonline.com |

| Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H₂/Pd) | N-Ethyl(piperidin-2-yl)ethanethioamide |

| Reduction of Thioamide | SmI₂/D₂O or other reducing agents | N-Ethyl-2-(pyridin-2-yl)ethanamine organic-chemistry.orgresearchgate.net |

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic sulfur and a nitrogen atom within the thioamide, as well as the pyridine ring, makes it a candidate for various cyclization reactions. Thioamides are well-known precursors for the synthesis of a wide array of heterocyclic compounds. acs.orgnih.gov For instance, intramolecular cyclization could potentially occur between the thioamide sulfur and an activated position on the pyridine ring, or through reactions involving both the thioamide and an external reagent. Photocatalytic oxidative cyclization of aromatic thioamides to form 1,2,4-thiadiazoles has been reported, suggesting a potential pathway for dimerization and cyclization of this compound under similar conditions. rsc.orgrsc.org

Rearrangement reactions of thioamides are less common but can occur under specific conditions, often as part of a more complex reaction sequence.

Hydrolysis and Solvolysis Mechanisms and Kinetics

The hydrolysis of thioamides to their corresponding amides is a well-studied process. Generally, thioamides are more resistant to hydrolysis than amides under neutral conditions. nih.gov However, the reaction can be significantly accelerated in the presence of soft metal ions that coordinate to the sulfur atom, making the thiocarbonyl carbon more susceptible to nucleophilic attack by water. rsc.orgrsc.org The hydrolysis typically follows first-order kinetics. acs.orgnih.gov The pyridyl group, being electron-withdrawing, might slightly influence the rate of hydrolysis.

The solvolysis with other nucleophilic solvents, such as alcohols, would proceed through a similar mechanism, leading to the formation of thioimidates or, upon complete reaction, esters.

Photoinduced Reactivity and Photochemical Transformations

The photochemistry of both pyridine derivatives and thioamides is rich and varied. Thioamides are known to be sensitive to light and can undergo a range of photochemical reactions. rsc.orgrsc.org These include photoinduced electron transfer, which has led to their use as fluorescent quenchers. acs.org Irradiation of thioamides can also lead to cyclization reactions. rsc.org The pyridine ring can also participate in photochemical processes. Therefore, this compound is expected to be photochemically active, with potential for intramolecular cyclizations or other transformations upon exposure to light of an appropriate wavelength.

Derivatization Strategies for Analog Library Generation

The diverse reactivity of this compound provides numerous opportunities for the generation of analog libraries for various applications, including medicinal chemistry.

Modification of the Pyridine Ring:

N-Oxidation: As previously mentioned, oxidation to the pyridine-N-oxide opens up pathways for further functionalization at the 2- and 4-positions. wikipedia.orgscripps.edu

Substitution: Direct electrophilic or nucleophilic substitution reactions can be employed to introduce a variety of substituents onto the pyridine ring.

Modification of the Thioamide Group:

S-Alkylation/Acylation: The nucleophilic sulfur can be targeted to introduce various groups. wikipedia.org

Conversion to Amide: Oxidation provides the corresponding amide, which can have different biological and physical properties. tandfonline.com

Reduction to Amine: Reduction of the thioamide yields the corresponding ethylamine (B1201723) derivative, significantly altering the structure and basicity. organic-chemistry.org

Cyclization: Using the thioamide as a synthon for heterocycle synthesis can generate a wide array of fused or appended ring systems. acs.orgresearchgate.netresearchgate.netorganic-chemistry.orgchemrxiv.orgunimelb.edu.au

Modification of the N-Ethyl Group:

While less reactive, the N-H in a primary or secondary thioamide analog would be acidic and could be deprotonated and alkylated. researchgate.net For the N-ethyl group, radical-based reactions could potentially be used for functionalization.

These strategies allow for the systematic modification of all parts of the molecule, enabling the exploration of the chemical space around this compound.

Coordination Chemistry and Ligand Design

N-Ethyl(pyridin-2-yl)ethanethioamide as a Ligand for Transition Metal and Main Group Elements

This compound is anticipated to act as a versatile bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group, forming a stable five-membered chelate ring. This N,S-donor set makes it a particularly effective ligand for a broad spectrum of transition metals, including but not limited to copper, nickel, cobalt, palladium, platinum, and rhodium. The soft nature of the sulfur atom suggests a strong affinity for softer metal ions, while the pyridine nitrogen can readily coordinate to a variety of transition metals.

Furthermore, the potential for this ligand to coordinate with main group elements should not be overlooked. Elements such as tin, lead, and bismuth, which exhibit a propensity for forming complexes with sulfur-containing ligands, could form stable adducts with this compound. The coordination geometry around the metal center will be highly dependent on the nature of the metal, its oxidation state, and the presence of other ancillary ligands.

Synthesis and Characterization of Metal-Thioamide Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, would be crucial in obtaining crystalline products suitable for detailed characterization.

Spectroscopic Analysis (UV-Vis, EPR, XAS) of Metal Coordination Environments

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of the resulting metal complexes. The spectra would be expected to exhibit bands corresponding to intra-ligand transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, providing insights into the nature of the metal-ligand bonding.

For paramagnetic complexes, such as those potentially formed with Cu(II) or Co(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be invaluable. The EPR spectrum can provide detailed information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonds.

X-ray Absorption Spectroscopy (XAS) would offer a powerful means to probe the local coordination environment of the metal ion. X-ray Absorption Near Edge Structure (XANES) can provide information on the oxidation state and geometry of the metal, while the Extended X-ray Absorption Fine Structure (EXAFS) region can yield precise details on the metal-ligand bond distances and coordination numbers.

Thermodynamics and Kinetics of Metal-Ligand Binding

The stability of the metal complexes formed with this compound can be quantified by determining the thermodynamic parameters of metal-ligand binding, such as the formation constant (Kf). Techniques like isothermal titration calorimetry (ITC) could be employed to measure the enthalpy and entropy changes upon complexation, providing a complete thermodynamic profile of the binding event.

Kinetic studies, on the other hand, would shed light on the lability of the complexes and the rates of ligand exchange reactions. This information is particularly crucial for understanding the mechanism of any potential catalytic applications.

Catalytic Applications of this compound Metal Complexes

Given the versatile coordination chemistry of N,S-donor ligands, metal complexes of this compound hold promise as catalysts in a variety of organic transformations. The tunable electronic and steric properties of the ligand, achieved through modification of the ethyl group or the pyridine ring, could allow for the fine-tuning of catalytic activity and selectivity.

Potential areas of application include cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where palladium and nickel complexes are often employed. The robust nature of the N,S-chelate could provide the stability needed for efficient catalysis under demanding reaction conditions. Furthermore, the potential for redox activity at the metal center, modulated by the thioamide ligand, could open doors to applications in oxidation and reduction catalysis. While speculative without direct experimental evidence, the structural motifs and electronic properties inferred from related systems strongly suggest a rich field of catalytic potential waiting to be explored.

Lack of Publicly Available Research Data on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available research concerning the specific applications of the chemical compound This compound in the fields of coordination chemistry and catalysis. Queries for data on its use in homogeneous or heterogeneous catalysis, as well as studies on its catalyst stability and turnover frequency, did not yield any specific results pertaining to this compound.

The initial investigation sought to gather information on the role of this compound in the development of catalytic processes. This included searching for its application as a ligand in both homogeneous and heterogeneous catalysis. Furthermore, the search aimed to uncover any documented studies on the stability of potential catalysts derived from this compound and quantitative data regarding their turnover frequency in catalytic cycles.

The search results were broad, encompassing general information on pyridine-containing ligands and their diverse roles in catalysis. Pyridine derivatives are well-known for their ability to coordinate with a variety of metal ions, forming stable complexes that can act as effective catalysts in numerous chemical transformations. However, none of the accessed materials specifically mentioned or provided data for this compound.

Consequently, it is not possible to provide an article structured around the requested outline, as the foundational research data required to populate the sections on "Homogeneous and Heterogeneous Catalysis Development" and "Catalyst Stability and Turnover Frequency Studies" for this specific compound is not present in the public domain.

This lack of information suggests that the catalytic potential of this compound may be an unexplored area of chemical research.

Applications in Advanced Materials Science

Incorporation into Polymeric Architectures and Hybrid Materials

There is currently no available research detailing the incorporation of N-Ethyl(pyridin-2-yl)ethanethioamide into polymeric architectures or the formation of hybrid materials. The potential for this compound to act as a monomer or a functional additive in polymerization processes has not been explored in existing literature.

Supramolecular Assembly and Self-Organizing Systems

Specific studies on the supramolecular assembly and self-organizing behavior of this compound are absent from current scientific publications. The capacity of the pyridine (B92270) nitrogen for hydrogen bonding and metal coordination, along with the potential for intermolecular interactions involving the thioamide group, suggests a theoretical capacity for self-assembly; however, this has not been experimentally verified for this specific molecule.

Chemo-Sensor Design and Selective Recognition Systems

While pyridine and thioamide derivatives are known to be utilized in the design of chemosensors, there are no published reports on the application of this compound for this purpose. Research into its efficacy in the selective recognition of specific analytes, such as metal ions or small organic molecules, has not been documented.

Optoelectronic Properties of this compound Derivatives (e.g., Luminescence, Conductivity)

The optoelectronic properties, including luminescence and electrical conductivity, of this compound and its derivatives have not been characterized in the scientific literature. Data on its absorption and emission spectra, quantum yields, or its performance in electronic devices are not available.

Surface Adsorption and Interface Chemistry Studies

Investigations into the surface adsorption behavior and interface chemistry of this compound are not found in the current body of scientific research. Consequently, there is no data on its interaction with various substrates, its potential for forming self-assembled monolayers, or its role in modifying surface properties.

Analytical Methodologies for Detection and Quantification

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of N-Ethyl(pyridin-2-yl)ethanethioamide, particularly in bulk drug and simple formulations. The presence of the substituted pyridine (B92270) ring conjugated with the thioamide group results in significant UV absorbance.

A straightforward UV spectrophotometric method can be developed by dissolving the compound in a suitable solvent, such as a pH 7.4 phosphate (B84403) buffer, and measuring the absorbance at its wavelength of maximum absorption (λmax). itmedicalteam.pl For ethionamide (B1671405), the λmax is reported to be around 288 nm. itmedicalteam.pl The method should be validated for linearity, with a typical concentration range for ethionamide being 6-18 µg/mL. itmedicalteam.pl

More complex spectrophotometric methods for ethionamide involve derivatization to produce a colored product that can be measured in the visible region, which can enhance sensitivity and selectivity. One such method involves the oxidation of ethionamide with potassium iodate (B108269) in an acidic medium. The iodine generated in situ is then either extracted into an organic solvent (chloroform, λmax ~520 nm) or complexed with starch to form a blue-colored complex (λmax ~580 nm). researchgate.net Another approach is the reaction with ferric chloride in an acidic medium after conversion to the corresponding thiohydroxamic acid, which yields a purple-violet color with a λmax at 510 nm. tandfonline.comtandfonline.com

Table 2: Summary of Spectrophotometric Methods for Ethionamide, Applicable to this compound

| Reagent/Method | Chromophore | λmax (nm) | Linearity Range (µg/mL) | Reference |

| Direct UV in Phosphate Buffer | Pyridine-thioamide | 288 | 6 - 18 | itmedicalteam.pl |

| KIO₃ / Chloroform Extraction | Iodine | 520 | 20 - 400 | researchgate.net |

| KIO₃ / Starch Complex | Iodine-Starch | 580 | 5 - 125 | researchgate.net |

| Ferric Chloride | Fe(III)-thiohydroxamic acid complex | 510 | 0 - 36 | tandfonline.comtandfonline.com |

| Vanadium-PAR Complex | V:PAR:Ligand (1:1:1) | 560 | 0.2 - 20 | uw.edu.pl |

Electrochemical Methods for Sensing and Redox Characterization

Electrochemical methods provide a highly sensitive and selective means for the determination of electroactive compounds like this compound. The thioamide group and the pyridine ring are both susceptible to electrochemical oxidation and reduction, allowing for the development of voltammetric sensors.

Studies on ethionamide using a boron-doped diamond electrode (BDDE) have shown that it undergoes an irreversible reduction at approximately -0.95 V and an irreversible oxidation at +1.4 V (vs. Ag/AgCl) in a Britton-Robinson buffer at pH 5.0. scispace.comresearchgate.net The reduction peak is generally more defined and intense, making it more suitable for quantitative analysis. scispace.com The reduction process is diffusion-controlled. scispace.com The peak potential is pH-dependent, with the highest current response observed at pH 5.0. scispace.com

The use of modified electrodes, such as multi-walled carbon nanotube-modified glassy carbon electrodes, can further enhance the sensitivity and selectivity of the electrochemical determination. nih.gov These methods are advantageous due to their simplicity, low cost, and rapid response times. nih.gov An electrochemical study of ethionamide analogues has also been conducted to correlate their oxidation potential with their biological activity. nih.gov

Table 3: Electrochemical Parameters for the Determination of Ethionamide

| Electrode | Technique | Potential (V) vs. Ag/AgCl | pH | Key Finding | Reference |

| Boron-Doped Diamond (BDDE) | Cyclic Voltammetry | -0.95 (Reduction) | 5.0 | Diffusion-controlled irreversible reduction | scispace.comresearchgate.net |

| Boron-Doped Diamond (BDDE) | Cyclic Voltammetry | +1.4 (Oxidation) | 5.0 | Irreversible oxidation | scispace.comresearchgate.net |

| Glassy Carbon Electrode | Square Wave Voltammetry | - | - | Determination in human urine and blood serum | researchgate.net |

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for trace analysis and the characterization of chemical transformation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex matrices. A highly sensitive LC-MS/MS method has been developed for the simultaneous quantification of ethionamide and its primary active metabolite, ethionamide sulfoxide, in human plasma. researchgate.netresearchgate.net This method typically involves solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using an MS/MS system operating in multiple reaction monitoring (MRM) mode. researchgate.net Positive electrospray ionization (ESI+) is commonly used, monitoring the transition of the protonated parent ion [M+H]⁺ to a specific product ion. researchgate.netnih.gov

This approach can be directly adapted for this compound to study its chemical transformations, such as oxidation to the corresponding sulfoxide, or degradation to other species. nih.govrsc.org For instance, the influence of oxidizing agents on the degradation of ethionamide has been studied using LC-MS, identifying the formation of an inactive nitrile metabolite. nih.gov

Table 4: Exemplary LC-MS/MS Parameters for Ethionamide Analysis

| Parameter | Condition | Reference |

| Extraction | Solid-Phase Extraction (SPE) | researchgate.net |

| Column | Peerless Basic C18 | researchgate.net |

| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (20:80, v/v) | researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Linear Range | 25.7–6120 ng/mL (for ethionamide) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

As mentioned previously, the direct GC analysis of this compound is challenging. However, GC-MS and GC-MS/MS are powerful tools for the identification of volatile chemical transformation or degradation products. A method based on thermally assisted hydrolysis and methylation (THM) coupled with GC-MS has been used to detect lipid markers from Mycobacterium tuberculosis. nih.gov A similar approach could potentially be used to analyze derivatized products of this compound.

For the analysis of potential degradation products, a direct aqueous injection GC-MS method could be employed. nih.gov This would be particularly useful for identifying small, volatile molecules formed during forced degradation studies. The use of selected ion monitoring (SIM) or MRM would provide the necessary sensitivity and selectivity for trace-level identification and quantification.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Structural Diversification

The synthesis of thioamides has evolved significantly, moving beyond traditional methods. Future work on N-Ethyl(pyridin-2-yl)ethanethioamide should focus on leveraging and refining these modern techniques to create a diverse library of structurally related compounds.

One promising area is the expansion of three-component reactions. mdpi.com Methods that combine aldehydes, amines, and a sulfur source in a single pot offer a practical way to generate structural diversity. mdpi.comrsc.org For instance, a catalyst-free, one-pot synthesis involving substituted benzaldehydes, primary amines, and elemental sulfur could be adapted to create a range of N-aryl and N-alkyl (pyridin-2-yl)ethanethioamides. mdpi.com

Microwave-assisted synthesis represents another key avenue for exploration. researchgate.net This technique has been shown to dramatically reduce reaction times for thioamide synthesis, often from hours to minutes, while improving yields. nih.gov Applying microwave irradiation to the thionation of the corresponding amide precursor of this compound using reagents like Lawesson's reagent or to the reaction of nitriles with a sulfur source could lead to more efficient and rapid access to the target compound and its derivatives. nih.govthieme-connect.com

Furthermore, exploring alternative sulfur sources and reaction conditions is crucial. While Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are common, they can produce toxic waste. mdpi.comnih.gov Research into cleaner sulfurizing agents, such as elemental sulfur in combination with various catalysts or mediators, is a key direction. mdpi.comchemrxiv.org Decarboxylative strategies, where carboxylic acids react with amines and elemental sulfur, also present a novel, transition-metal-free route to thioamides that warrants investigation for this specific compound class. organic-chemistry.org

| Synthetic Method | Key Features | Potential Application for Diversification |

| Multi-component Reactions | One-pot synthesis, high atom economy. mdpi.comrsc.org | Generation of a library of N-substituted (pyridin-2-yl)ethanethioamides by varying the amine and aldehyde/ketone components. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.govthieme-connect.com | Fast and efficient synthesis of analogs for high-throughput screening. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. youtube.comyoutube.com | Safe and continuous production of this compound and derivatives, especially for reactions using hazardous reagents. |

| Catalyst-Free Synthesis | Environmentally friendly, simplified purification. mdpi.com | Development of greener synthetic routes using water as a medium or solvent-free conditions. |

Advanced Computational Modeling for Reactivity Prediction and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate the design of new derivatives with tailored properties.

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule. nih.govresearchgate.net By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and bond dissociation energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. researchgate.netsciensage.info Such studies can also help in understanding the hydrogen-bonding capabilities of the thioamide N-H group, which is known to be a better hydrogen bond donor than its amide counterpart. nih.govnih.gov

Molecular docking simulations are particularly relevant for designing new bioactive compounds. Given that thioamides are important isosteres for amides in drug design, this compound derivatives could be designed as inhibitors for specific biological targets. nih.gov Docking studies can predict the binding affinity and orientation of these derivatives within the active site of a target protein, such as an enzyme or receptor, allowing for the rational design of more potent and selective agents. For example, thioamide-containing compounds have been investigated as BACE1 inhibitors for Alzheimer's disease, where the sulfur atom acts as a key hydrogen bond acceptor. nih.gov

Development of Next-Generation Catalytic Systems with Enhanced Efficiency

While many catalyst-free methods for thioamide synthesis are being developed, catalysis remains central to achieving high efficiency and selectivity, especially for complex molecules. mdpi.com Future research should aim to develop novel catalytic systems tailored for the synthesis of pyridyl-containing thioamides.

This includes the design of more efficient metal-based catalysts. Copper-catalyzed systems, for example, have been used for the synthesis of α-keto thioamides. mdpi.com Research could focus on developing new ligands for copper or other transition metals to improve catalytic turnover, broaden the substrate scope, and enable reactions under milder conditions. Photocatalysis is another emerging area, where visible light and a suitable photocatalyst can drive the formation of thioamides from amines and elemental sulfur, offering a green and efficient alternative. mdpi.com

Furthermore, the use of organocatalysts or nanostructured catalysts could provide new pathways. For instance, functionalized nanomaterials could act as highly active and recyclable catalysts. The development of catalysts that can selectively activate the precursor molecules in the presence of the pyridine (B92270) nitrogen is a specific challenge that needs to be addressed for this class of compounds.

Integration into Stimuli-Responsive Materials and Smart Systems

The unique electronic and hydrogen-bonding properties of the thioamide group make it an attractive component for advanced materials. The thioamide C=S bond has a larger dipole moment than the amide C=O bond, and it exhibits distinct hydrogen bonding characteristics. tue.nl These features can be harnessed to create "smart" materials that respond to external stimuli such as pH, temperature, light, or the presence of specific ions. mdpi.com

Future research could explore the incorporation of this compound as a monomer or functional group into polymers. The pyridine moiety itself is pH-responsive, and in combination with the thioamide group, it could lead to materials with dual-responsive properties. For example, polymers containing this unit could exhibit changes in solubility, conformation, or self-assembly behavior in response to pH shifts. nih.gov Such materials could find applications in drug delivery, sensing, or as smart coatings.

The ability of thioamides to participate in directional hydrogen bonding can be exploited in the field of supramolecular chemistry. tue.nl Researchers have shown that thioamides can drive the self-assembly of molecules into well-defined, one-dimensional helical polymers. tue.nl Investigating the self-assembly properties of this compound and its derivatives could lead to the development of novel gels, liquid crystals, and other soft materials. mdpi.com

| Material Type | Potential Stimulus | Application |

| Smart Polymers | pH, Temperature | Drug delivery systems, sensors, actuators. nih.govmdpi.com |

| Supramolecular Gels | Ions, Temperature | Controlled release, tissue engineering scaffolds. mdpi.com |

| Polymers of Intrinsic Microporosity (PIMs) | Gas/Solvent Exposure | Gas separation membranes, chemical sensors. acs.org |

| Dynamic Polymer Networks | Light, Heat | Self-healing materials, degradable plastics. digitellinc.com |

Sustainable Chemistry Approaches in Thioamide Research and Development

The principles of green chemistry are increasingly guiding chemical research and manufacturing. Future work on this compound should prioritize the development of sustainable and environmentally benign processes.

A key focus is the use of greener solvents. Deep eutectic solvents (DESs) have emerged as biodegradable, low-cost, and effective media for thioamide synthesis, sometimes acting as both solvent and catalyst. rsc.orgrsc.org Similarly, performing reactions in water, where possible, aligns with green chemistry principles and has been demonstrated for certain thioamide syntheses. mdpi.comorganic-chemistry.org

Solvent-free and catalyst-free reactions represent the ideal in terms of sustainability. mdpi.com Exploring methods like the Willgerodt–Kindler reaction under solvent-free conditions, potentially aided by microwave or mechanical activation, could significantly reduce waste and energy consumption. mdpi.comtandfonline.com

For larger-scale production, flow chemistry offers a paradigm shift from traditional batch processing. youtube.com Continuous flow reactors provide superior control over reaction parameters, enhance safety (especially for hazardous reactions), reduce waste, and allow for easier scaling. youtube.comyoutube.com Implementing a flow process for the synthesis of this compound would be a significant step towards more sustainable manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.